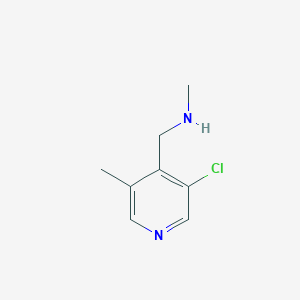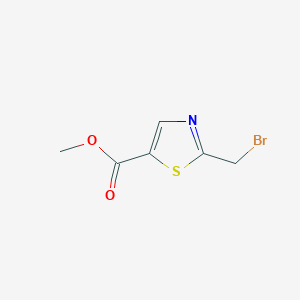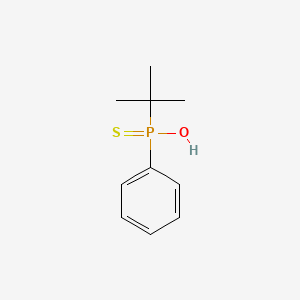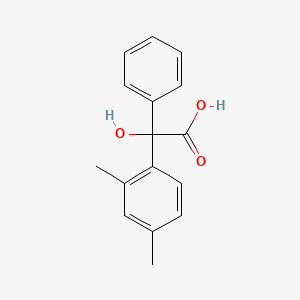
Benzimidazole, 6-chloro-4-nitro-2-(trifluoromethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzimidazole, 6-chloro-4-nitro-2-(trifluoromethyl)- is a heterocyclic aromatic organic compound. It is a derivative of benzimidazole, which is known for its diverse biological and chemical properties. The presence of chloro, nitro, and trifluoromethyl groups in its structure makes it a compound of significant interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole, 6-chloro-4-nitro-2-(trifluoromethyl)- typically involves the condensation of ortho-phenylenediamine with appropriate substituted benzaldehydes. One common method includes the reaction of 4-nitro-2-(trifluoromethyl)chlorobenzene with ortho-phenylenediamine in the presence of a weak base such as sodium carbonate at elevated temperatures (around 150°C) to yield the desired product .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve large-scale condensation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of solvents like methanol for recrystallization is common to achieve high purity .
化学反応の分析
Types of Reactions
Benzimidazole, 6-chloro-4-nitro-2-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Reduction: The reduction of the nitro group yields 6-chloro-4-amino-2-(trifluoromethyl)benzimidazole.
Substitution: Substitution of the chloro group can yield various derivatives depending on the nucleophile used.
科学的研究の応用
Benzimidazole, 6-chloro-4-nitro-2-(trifluoromethyl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Some derivatives of benzimidazole are explored for their potential use as therapeutic agents due to their ability to interact with biological targets.
Industry: It is used in the development of high-temperature proton exchange membranes for fuel cells.
作用機序
The mechanism of action of benzimidazole, 6-chloro-4-nitro-2-(trifluoromethyl)- involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloro group can participate in electrophilic aromatic substitution reactions, further modifying the compound’s activity .
類似化合物との比較
Similar Compounds
Benzimidazole: The parent compound, known for its broad range of biological activities.
4,6-Dichloro-2-(trifluoromethyl)benzimidazole: Similar structure but with two chloro groups instead of one.
4,6-Dinitro-2-(trifluoromethyl)benzimidazole: Contains two nitro groups, increasing its reactivity.
Uniqueness
Benzimidazole, 6-chloro-4-nitro-2-(trifluoromethyl)- is unique due to the combination of chloro, nitro, and trifluoromethyl groups in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
CAS番号 |
3671-18-9 |
|---|---|
分子式 |
C8H3ClF3N3O2 |
分子量 |
265.57 g/mol |
IUPAC名 |
6-chloro-4-nitro-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C8H3ClF3N3O2/c9-3-1-4-6(5(2-3)15(16)17)14-7(13-4)8(10,11)12/h1-2H,(H,13,14) |
InChIキー |
STOJWTVNHAJLBI-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C2=C1NC(=N2)C(F)(F)F)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-fluorodibenzo[b,e]thiepin-11(6H)-one](/img/structure/B12837105.png)







![N-(3-(N,N-Dimethylsulfamoyl)phenyl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy)acetamide](/img/structure/B12837169.png)
![7-Fluoro-6-iodobenzo[b]furan-3(2H)-one](/img/structure/B12837178.png)




